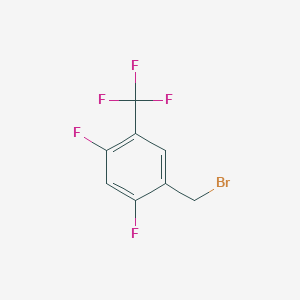

2,4-Difluoro-5-(trifluoromethyl)benzyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

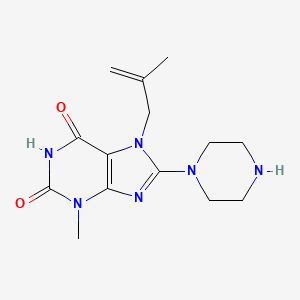

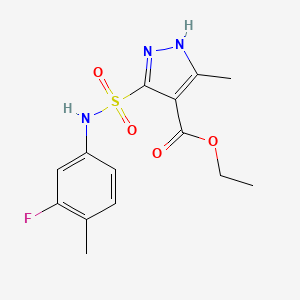

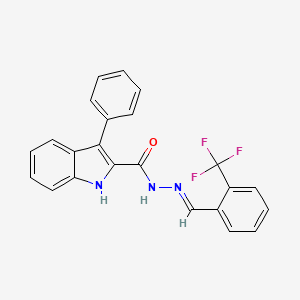

2,4-Difluoro-5-(trifluoromethyl)benzyl bromide is a chemical compound with the CAS Number: 1934665-18-5 . It has a molecular weight of 275.02 . The IUPAC name for this compound is 1-(bromomethyl)-2,4-difluoro-5-(trifluoromethyl)benzene . It is typically stored at ambient temperature and is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for 2,4-Difluoro-5-(trifluoromethyl)benzyl bromide is 1S/C8H4BrF5/c9-3-4-1-5(8(12,13)14)7(11)2-6(4)10/h1-2H,3H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

2,4-Difluoro-5-(trifluoromethyl)benzyl bromide is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and refractive index are not provided in the search results.Aplicaciones Científicas De Investigación

- Researchers use it to introduce the trifluoromethyl and difluoromethyl moieties into organic molecules, which can enhance their biological activity or alter their physical properties .

Chemical Synthesis

Derivatization in Gas Chromatography-Mass Spectrometry (GC-MS)

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS05 pictogram, with the signal word "Danger" . It can cause severe skin burns and eye damage (Hazard Statement H314) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

It’s known that benzyl bromides are commonly used in organic synthesis for various reactions, including the suzuki–miyaura cross-coupling .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling, 2,4-Difluoro-5-(trifluoromethyl)benzyl bromide would act as an electrophile. The bromide (Br) group attached to the benzyl position makes it susceptible to oxidative addition, a key step in cross-coupling reactions . This process involves the transfer of the benzyl group from the bromide to a metal catalyst, typically palladium .

Result of Action

The result of the action of 2,4-Difluoro-5-(trifluoromethyl)benzyl bromide would depend on the specific reaction it’s used in. In the context of Suzuki–Miyaura cross-coupling, the result would be the formation of a new carbon-carbon bond, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of 2,4-Difluoro-5-(trifluoromethyl)benzyl bromide can be influenced by various environmental factors. For instance, the compound should be stored at ambient temperature . Also, it’s worth noting that the compound can cause burns of eyes, skin, and mucous membranes , indicating the need for careful handling and appropriate safety measures.

Propiedades

IUPAC Name |

1-(bromomethyl)-2,4-difluoro-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5/c9-3-4-1-5(8(12,13)14)7(11)2-6(4)10/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQOUUTWBTWLAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)F)F)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-5-(trifluoromethyl)benzyl bromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-fluoro-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2814302.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2814306.png)

![N-tert-butyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2814307.png)

![methyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2814309.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B2814314.png)

![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]cyclopropanecarboxamide](/img/structure/B2814318.png)